
N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide could potentially involve a Fischer indolisation–N-alkylation sequence . This process is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks . Another possible method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide, focusing on six unique applications:
Anticancer Activity
N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide has shown potential as an anticancer agent. Indole derivatives, in general, are known for their ability to inhibit cancer cell proliferation and induce apoptosis. This compound’s structure allows it to interact with various cellular targets, potentially leading to the development of new cancer therapies .
Antiviral Properties
Research indicates that indole-based compounds possess significant antiviral activities. N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide could be explored for its efficacy against a range of viruses, including influenza and other RNA viruses. Its mechanism may involve the inhibition of viral replication or the disruption of viral protein functions .
Anti-inflammatory Effects
The anti-inflammatory properties of indole derivatives are well-documented. N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide could be investigated for its ability to reduce inflammation by modulating inflammatory pathways and cytokine production. This application is particularly relevant for conditions like arthritis and other inflammatory diseases .
Antimicrobial Activity
Indole derivatives have been found to exhibit antimicrobial properties against a variety of bacterial and fungal pathogens. N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide could be studied for its potential to serve as a broad-spectrum antimicrobial agent, offering an alternative to traditional antibiotics .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of indole-based compounds. N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide may offer protective benefits against neurodegenerative diseases such as Alzheimer’s and Parkinson’s by preventing neuronal damage and promoting neuronal survival .
Antioxidant Properties
The antioxidant activity of indole derivatives is another area of interest. N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide could be explored for its ability to neutralize free radicals and reduce oxidative stress, which is implicated in various chronic diseases and aging .
Potential as a Drug Scaffold
Due to its versatile chemical structure, N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide can serve as a scaffold for the development of new drugs. Its ability to be modified and functionalized makes it a valuable starting point for the synthesis of novel therapeutic agents targeting a wide range of diseases .
Enzyme Inhibition
Indole derivatives are known to inhibit various enzymes, which can be beneficial in treating diseases where enzyme activity is dysregulated. N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide could be studied for its potential to inhibit specific enzymes involved in disease processes, offering a targeted therapeutic approach .
These applications highlight the diverse potential of N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide in scientific research and drug development. If you have any specific area you’d like to delve deeper into, feel free to let me know!
A brief review of the biological potential of indole derivatives Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization
Orientations Futures
Indole derivatives, such as N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives .
Propriétés
IUPAC Name |
N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17(15-7-2-1-3-8-15)18-11-13-23(21,22)19-12-10-14-6-4-5-9-16(14)19/h1-9H,10-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFXIKIYAQSQBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


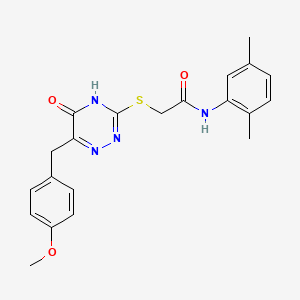
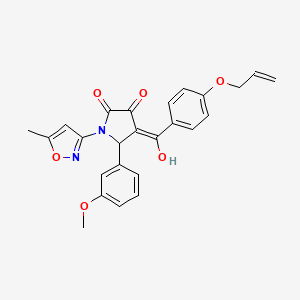

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2599728.png)
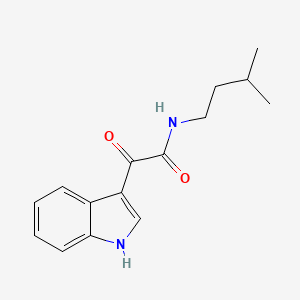
![N-(3-chloro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2599731.png)

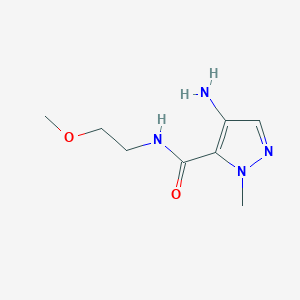
![3-Methyl-7-[(4-methylphenyl)methyl]-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2599734.png)

![Ethyl 1-((4-chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2599737.png)
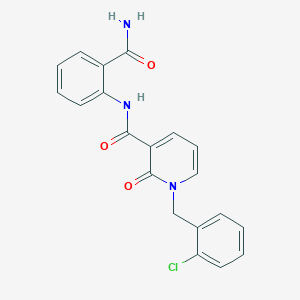
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2599741.png)